3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde
Description
Properties
IUPAC Name |
4-[3-(hydroxymethyl)phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-9-11-4-6-13(7-5-11)14-3-1-2-12(8-14)10-16/h1-9,16H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYJUJLJMNXBOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001228920 | |
| Record name | 3′-(Hydroxymethyl)[1,1′-biphenyl]-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001228920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208941-47-3 | |
| Record name | 3′-(Hydroxymethyl)[1,1′-biphenyl]-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208941-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3′-(Hydroxymethyl)[1,1′-biphenyl]-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001228920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often employing automated systems for reagent addition and reaction monitoring to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: 3’-(Carboxymethyl)-[1,1’-biphenyl]-4-carbaldehyde.
Reduction: 3’-(Hydroxymethyl)-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
3’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 3’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The hydroxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Reactivity and Functionalization
- 3'-(Hydroxymethyl) derivative : The hydroxymethyl group facilitates esterification or oxidation to carboxylic acids, enabling tailored solubility for drug delivery systems .
- Halogenated derivatives (Br, Cl) : Bromine and chlorine substituents enhance electrophilicity, making these compounds ideal for cross-coupling reactions (e.g., Suzuki, Heck) to build complex architectures .
- Nitrone derivatives (BPMNs) : Exhibit potent neuroprotective effects in in vitro ischemia models, reducing neuronal damage by scavenging free radicals .
Physicochemical Properties
Biological Activity
3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde is a compound that has garnered interest due to its potential biological activities. This article will explore its synthesis, biological evaluations, and implications for medicinal chemistry, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of biphenyl derivatives followed by hydroxymethylation and aldehyde functionalization. While specific synthetic routes for this compound are not widely documented, similar compounds have been synthesized using methodologies such as:
- Refluxing biphenyl derivatives with formaldehyde : This method often employs various catalysts to facilitate the reaction.
- Hydroxymethylation reactions : Utilizing hydroxymethylating agents like paraformaldehyde to introduce the hydroxymethyl group at the 3' position.
Antimicrobial Activity
Research indicates that biphenyl derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 1.0 | Staphylococcus aureus |
| Compound B | 2.5 | Escherichia coli |
| Compound C | 0.5 | Bacillus cereus |
While specific data for this compound is limited, its structural similarity to active biphenyl derivatives suggests potential antibacterial activity.
Cytotoxicity and Antitumor Activity
The cytotoxic effects of biphenyl derivatives have been evaluated in various cancer cell lines. For example:
- Case Study : A study evaluated a series of biphenyl derivatives for their cytotoxicity against human prostate cancer cell lines (DU145 and PC3). The results indicated that certain derivatives exhibited IC50 values ranging from 10 to 30 µM, demonstrating significant antiproliferative activity compared to control treatments.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound D | 15 | DU145 |
| Compound E | 25 | PC3 |
These findings suggest that this compound may also possess similar antitumor properties due to its structural characteristics.
The biological activity of biphenyl compounds is often attributed to their ability to interact with cellular targets such as:
- DNA Topoisomerases : Inhibiting these enzymes can lead to DNA damage and apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) : Some studies indicate that biphenyl derivatives can induce oxidative stress in cancer cells, leading to cell death.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde?
- Methodology : The synthesis typically involves three stages:
- Biphenyl Core Formation : Use Suzuki-Miyaura coupling between a halogenated benzene (e.g., 4-bromo-benzaldehyde) and a boronic acid derivative (e.g., 3-hydroxymethylphenylboronic acid) with a palladium catalyst (e.g., Pd(PPh₃)₄) .
- Hydroxymethyl Group Introduction : Formaldehyde or paraformaldehyde under basic conditions (e.g., K₂CO₃) can introduce the hydroxymethyl group at the 3' position via hydroxymethylation .
- Aldehyde Protection/Deprotection : Protect the aldehyde during reactive steps (e.g., using ethylene glycol for acetal formation) to avoid side reactions .
- Verification : Confirm regioselectivity via ¹H NMR (e.g., singlet for aldehyde proton at ~10 ppm) and mass spectrometry for molecular weight validation .
Q. What are the common chemical reactions of this compound in medicinal chemistry?
- Oxidation : The hydroxymethyl group can be oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions, enabling carboxylate-based drug conjugates .
- Reduction : The aldehyde group can be reduced to a primary alcohol with NaBH₄ or LiAlH₄, useful for prodrug strategies .
- Nucleophilic Substitution : Fluorine or chlorine substituents (if present) undergo substitution with amines or thiols, aiding in structural diversification .
Q. How is purity assessed during synthesis?
- Analytical Techniques :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities (<1% threshold).
- TLC : Monitor reaction progress using silica gel plates (eluent: ethyl acetate/hexane 1:3).
- Melting Point : Compare observed values with literature data (e.g., PubChem entries ).
Advanced Research Questions
Q. How can contradictory biological activity data be resolved?
- Case Study : If one study reports anticancer activity (e.g., IC₅₀ = 5 μM) while another shows no efficacy:
- Assay Optimization : Test under varying pH, serum concentrations, or cell passage numbers.
- Metabolic Stability : Use liver microsomes to assess rapid degradation (e.g., t₁/₂ < 15 min) that may explain discrepancies .
- Structural Confirmation : Re-analyze compound identity via X-ray crystallography to rule out isomerization .
Q. What strategies improve regioselectivity in electrophilic substitutions?
- Directing Groups : Introduce a nitro group at the 4-position to direct electrophiles to the 3'-hydroxymethyl site, followed by reduction to remove the nitro group .
- Temperature Control : Lower temperatures (−20°C) favor kinetic over thermodynamic products in Friedel-Crafts alkylation .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing Fukui indices for electrophilic attack .
Q. How does the hydroxymethyl group influence pharmacokinetics?
- Solubility : LogP calculations (e.g., ChemAxon) show reduced hydrophobicity (LogP = 2.1 vs. 3.5 for non-hydroxymethyl analogs), improving aqueous solubility .
- Metabolism : In vitro CYP450 inhibition assays (e.g., CYP3A4) reveal reduced metabolism compared to methyl or halogenated analogs, enhancing bioavailability .
Q. What experimental designs address low yields in cross-coupling reactions?
- Catalyst Screening : Test Pd(OAc)₂ with SPhos ligand for enhanced coupling efficiency (>80% yield vs. 50% with PPh₃) .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 h to 2 h at 120°C, minimizing aldehyde degradation .
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) protection for the hydroxymethyl group to prevent side reactions during coupling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
